NNMT Inhibitory Potency: 2-Methylquinolin-4-yl Benzoate vs. Unsubstituted Quinoline Control
2-Methylquinolin-4-yl benzoate exhibits potent inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki value of 0.501 nM [1]. This affinity is substantially higher than that observed for the unsubstituted quinoline scaffold, which typically displays Ki values in the micromolar range in analogous NNMT assays [2]. The presence of the 2-methyl and 4-benzoate substituents appears to confer enhanced binding to the NNMT active site compared to the parent quinoline structure.
| Evidence Dimension | NNMT Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.501 nM |
| Comparator Or Baseline | Unsubstituted quinoline scaffold (class baseline): micromolar Ki range |
| Quantified Difference | Approximately 1,000- to 10,000-fold greater potency |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium levels |
Why This Matters
This quantitative potency differentiation justifies the selection of 2-methylquinolin-4-yl benzoate over simpler quinoline scaffolds for NNMT-targeted research applications, as lower-affinity analogs would require substantially higher compound concentrations to achieve comparable target engagement.
- [1] BindingDB. BDBM50530712 (CHEMBL4591248) - Ki = 0.501 nM for human NNMT. BindingDB, accessed 2025. View Source
- [2] Ruf, S., et al. Novel nicotinamide N-methyltransferase inhibitors. Journal of Medicinal Chemistry, 2015, 58(17), 6866-6884. View Source
